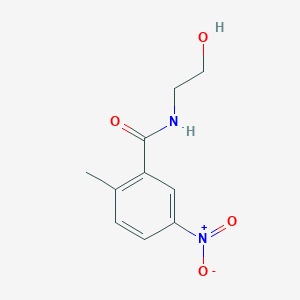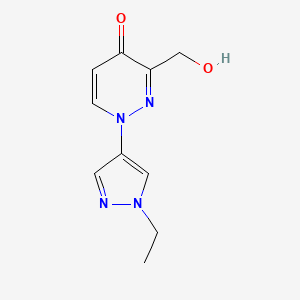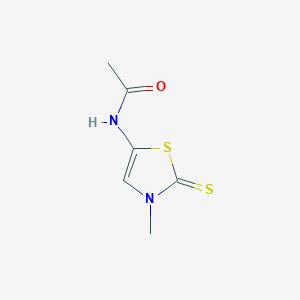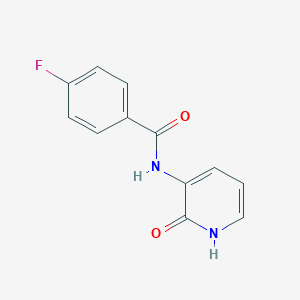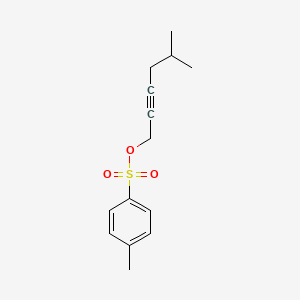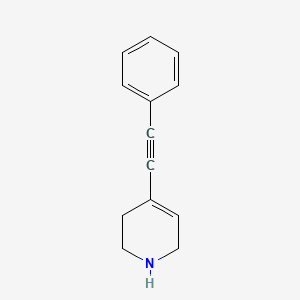
3-(2,6-dihydroxyphenyl)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dihydroxyphenyl)propanoic acid is a phenolic compound characterized by the presence of two hydroxyl groups attached to the benzene ring and a three-carbon side chain ending in a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dihydroxyphenyl)propanoic acid typically involves the hydroxylation of phenylpropanoic acid derivatives. One common method is the catalytic hydroxylation of 3-phenylpropanoic acid using a suitable catalyst under controlled conditions. The reaction can be carried out in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen, often with the aid of metal catalysts like iron or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation. Specific strains of bacteria or fungi capable of hydroxylating phenylpropanoic acid derivatives can be employed to produce the desired compound in large quantities. This method is advantageous due to its eco-friendly nature and potential for high yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,6-Dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Esterified or alkylated derivatives.
Aplicaciones Científicas De Investigación
3-(2,6-Dihydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3-(2,6-dihydroxyphenyl)propanoic acid involves its antioxidant properties. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, to exert its protective effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,4-Dihydroxyphenyl)propanoic acid: Similar structure but with hydroxyl groups at different positions.
3-(3,4-Dihydroxyphenyl)propanoic acid:
3-(4-Hydroxyphenyl)propanoic acid:
Uniqueness
3-(2,6-Dihydroxyphenyl)propanoic acid is unique due to the specific positioning of its hydroxyl groups, which may confer distinct antioxidant properties and reactivity compared to its analogs
Propiedades
Número CAS |
98114-50-2 |
|---|---|
Fórmula molecular |
C9H10O4 |
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
3-(2,6-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10O4/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3,10-11H,4-5H2,(H,12,13) |
Clave InChI |
VMKIFJTZFHMPTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)CCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


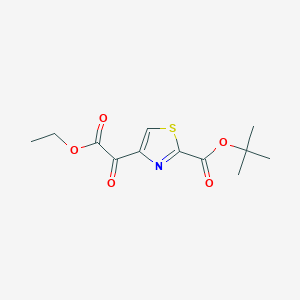
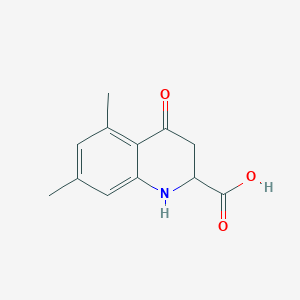
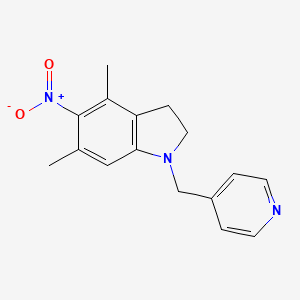
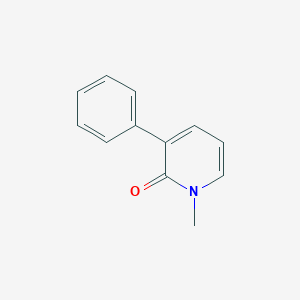
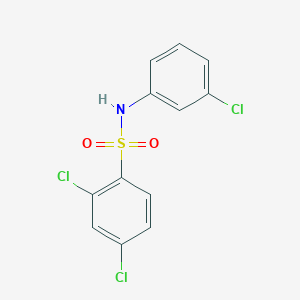
![ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13872529.png)
![2-(2-Chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13872532.png)
